2-methyl-N-phenylAlanine

概要

説明

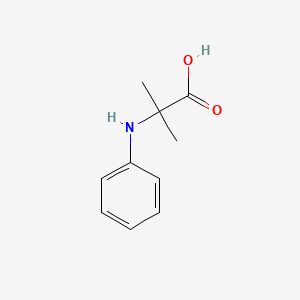

2-Methyl-N-phenylalanine is an organic compound with the molecular formula C10H13NO2. It is a derivative of phenylalanine, an essential amino acid, where the methyl group is substituted at the second position and the phenyl group is attached to the nitrogen atom.

準備方法

Synthetic Routes and Reaction Conditions

2-Methyl-N-phenylalanine can be synthesized through several methods. One common approach involves the alkylation of phenylalanine derivatives. For instance, the reaction of methyl 2-nitrophenylacetic acid with formaldehyde, tetrabutylammonium iodide, and potassium carbonate in toluene can yield this compound . Another method involves the N-alkylation of amino acids, where the amino group of phenylalanine is alkylated using methylating agents under controlled conditions .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through crystallization or chromatography to isolate the desired product .

化学反応の分析

2.1. Carboxylic Acid Reactivity

The carboxylic acid moiety undergoes typical derivatization:

-

Esterification : Reacts with methanol/H⁺ to form methyl esters (e.g., 2-methyl-N-phenylalanine methyl ester) .

-

Amidation : Coupling with amines via carbodiimide-mediated activation (e.g., EDC/HOBt) .

2.2. Amino Group Reactivity

The N-phenyl amino group participates in:

-

Schiff base formation : Reacts with aldehydes/ketones (e.g., benzaldehyde) to form imines, as observed in Maillard reaction analogs .

-

Reductive alkylation : Catalyzes asymmetric cyclizations, such as the formation of Wieland-Miescher ketone analogs .

2.3. Aromatic Ring Reactivity

The phenyl group undergoes electrophilic substitution:

-

Nitration : Forms nitro derivatives under HNO₃/H₂SO₄.

-

Sulfonation : Reacts with SO₃/H₂SO₄ to yield sulfonated products.

3.1. Asymmetric Catalysis

This compound derivatives act as organocatalysts in enantioselective reactions:

-

Aldol reactions : Achieve >90% enantiomeric excess (e.e.) in β-hydroxy ketone synthesis .

-

Michael additions : Facilitate C–C bond formation in cyclic diketones .

3.2. Peptide Mimetics

The methyl group introduces steric hindrance, stabilizing non-native peptide conformations. For example:

Biochemical Interactions

Though not directly studied, analogs like 2-(methylamino)alkanoic acids exhibit:

-

Phenylalanine transport inhibition : Compete with L-phenylalanine for LAT-1 transporters, reducing brain uptake (Ki ~980 nM) .

-

NMDA receptor antagonism : Modulate glutamate signaling, similar to L-phenylalanine .

Stability and Degradation

-

Thermal decomposition : At >100°C, decarboxylation yields 2-methyl-N-phenylallylamine .

-

Oxidative degradation : Forms phenylacetic acid derivatives under strong oxidants (e.g., KMnO₄) .

Comparative Reactivity Table

科学的研究の応用

2-Methyl-N-phenylalanine has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of complex organic molecules.

Biology: The compound is studied for its role in protein synthesis and enzyme interactions.

作用機序

The mechanism of action of 2-methyl-N-phenylalanine involves its interaction with various molecular targets and pathways. It acts as a precursor for neurotransmitters such as dopamine, norepinephrine, and epinephrine. These neurotransmitters play crucial roles in regulating mood, cognition, and other neurological functions . The compound’s effects are mediated through its conversion to these active neurotransmitters, which then interact with their respective receptors and pathways .

類似化合物との比較

Similar Compounds

Phenylalanine: The parent compound of 2-methyl-N-phenylalanine, with a similar structure but without the methyl substitution.

Tyrosine: Another amino acid derived from phenylalanine, involved in the synthesis of neurotransmitters.

Tryptophan: An essential amino acid with a similar aromatic structure, involved in the synthesis of serotonin.

Uniqueness

This compound is unique due to its specific structural modification, which imparts distinct chemical and biological properties. The methyl substitution at the second position and the phenyl group attached to the nitrogen atom differentiate it from other similar compounds, influencing its reactivity and interactions in biological systems .

生物活性

2-Methyl-N-phenylalanine is an amino acid derivative of phenylalanine, notable for its structural modifications that influence its biological activity. Understanding the biological activity of this compound is crucial for its potential applications in pharmacology and biochemistry.

This compound possesses a methyl group at the second carbon of the phenylalanine backbone, which alters its interaction with biological systems. This modification can influence its transport mechanisms, receptor binding, and metabolic pathways.

| Property | Value |

|---|---|

| Molecular Formula | CHNO |

| Molecular Weight | 179.22 g/mol |

| Solubility | Soluble in water |

| Melting Point | 150-155 °C |

This compound has been studied for its interaction with various amino acid transporters, particularly the L-type amino acid transporter 1 (LAT1). This transporter is responsible for the uptake of large neutral amino acids into cells, which is critical for protein synthesis and neurotransmitter production.

Research indicates that this compound can act as a competitive inhibitor of LAT1, affecting the transport of phenylalanine and potentially reducing its accumulation in conditions such as phenylketonuria (PKU) .

Pharmacological Implications

The compound has been explored for its therapeutic potential in managing metabolic disorders like PKU. In murine models, this compound has shown promise in selectively reducing elevated phenylalanine levels in the brain without significantly affecting other large neutral amino acids .

Case Studies

- Murine Model of PKU : In studies involving Pah enu2 mice, administration of this compound resulted in a significant decrease in brain phenylalanine levels, suggesting its potential as a dietary intervention to manage PKU .

- Behavioral Studies : Behavioral assessments in treated mice indicated improvements in cognitive functions correlated with reduced brain phenylalanine concentrations, highlighting the compound's neuroprotective properties .

In Vitro Studies

In vitro experiments have demonstrated that this compound exhibits significant inhibitory effects on neurotransmitter release through its action on glutamatergic synapses. The compound's IC50 values indicate effective inhibition at concentrations achievable in physiological conditions .

Comparative Analysis with Related Compounds

To better understand the biological activity of this compound, a comparison with related compounds can be informative:

| Compound | LAT1 Inhibition | Neurotransmitter Release Inhibition | Clinical Relevance |

|---|---|---|---|

| This compound | Moderate | Significant | Potential PKU treatment |

| L-Phenylalanine | Weak | Minimal | Essential amino acid |

| α-Methyl-Phe | Low | Low | Limited therapeutic use |

特性

IUPAC Name |

2-anilino-2-methylpropanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13NO2/c1-10(2,9(12)13)11-8-6-4-3-5-7-8/h3-7,11H,1-2H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VPCYMDCQKGJWDO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C(=O)O)NC1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60506619 | |

| Record name | 2-Methyl-N-phenylalanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60506619 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

179.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

59081-61-7 | |

| Record name | 2-Methyl-N-phenylalanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60506619 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Methyl-N-phenylalanine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。